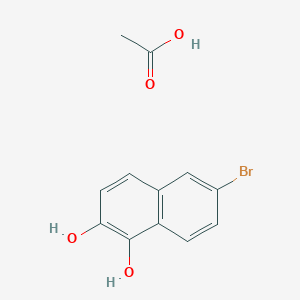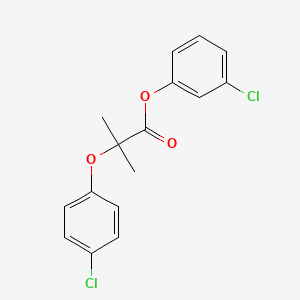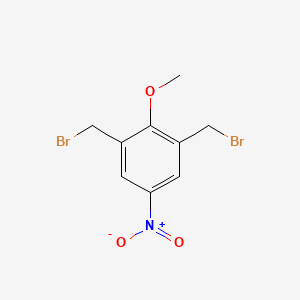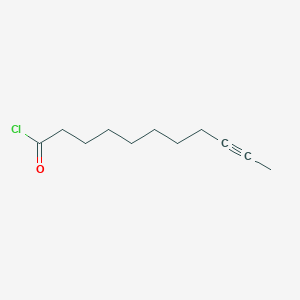
Acetic acid;6-bromonaphthalene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;6-bromonaphthalene-1,2-diol is a compound that combines the properties of acetic acid and a brominated naphthalene diol. This compound is of interest due to its unique chemical structure, which includes both an acetic acid moiety and a brominated naphthalene diol. The presence of these functional groups allows the compound to participate in a variety of chemical reactions and makes it useful in different scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-bromonaphthalene-1,2-diol typically involves the bromination of naphthalene followed by dihydroxylation. One common method is to start with naphthalene, which undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromonaphthalene is then subjected to dihydroxylation using reagents like osmium tetroxide or potassium permanganate to introduce the diol functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;6-bromonaphthalene-1,2-diol can undergo several types of chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of naphthalene-1,2-diol.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as ammonia or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of naphthalene-1,2-diol.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Acetic acid;6-bromonaphthalene-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid;6-bromonaphthalene-1,2-diol involves its interaction with various molecular targets. The bromine atom and diol groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,2-diol: Lacks the bromine atom but has similar diol functionality.
6-Bromonaphthalene: Contains the bromine atom but lacks the diol groups.
Acetic acid;6-chloronaphthalene-1,2-diol: Similar structure with chlorine instead of bromine.
Uniqueness
Acetic acid;6-bromonaphthalene-1,2-diol is unique due to the combination of bromine and diol groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
61978-55-0 |
|---|---|
Molecular Formula |
C12H11BrO4 |
Molecular Weight |
299.12 g/mol |
IUPAC Name |
acetic acid;6-bromonaphthalene-1,2-diol |
InChI |
InChI=1S/C10H7BrO2.C2H4O2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13;1-2(3)4/h1-5,12-13H;1H3,(H,3,4) |
InChI Key |
CKSFWKPREPMMTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC2=C(C=CC(=C2O)O)C=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3-thiazole-4-carboxylate](/img/structure/B14555200.png)





